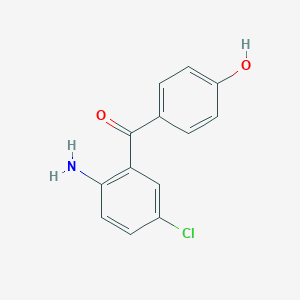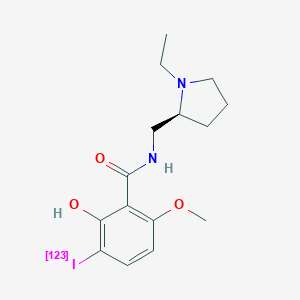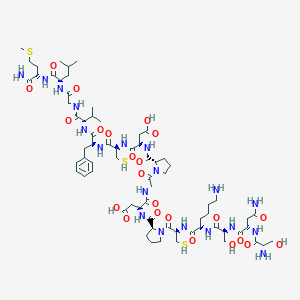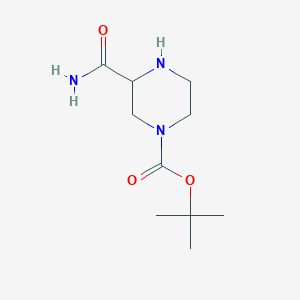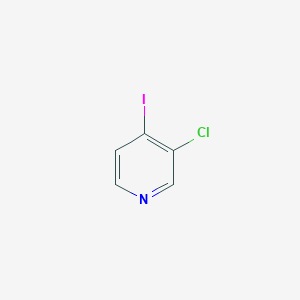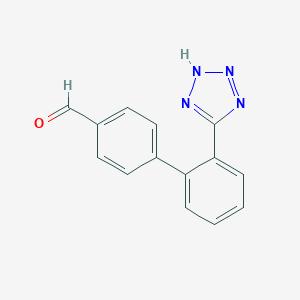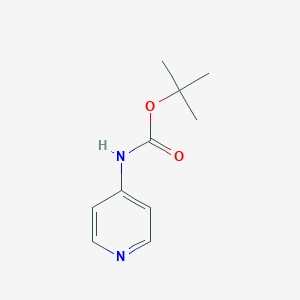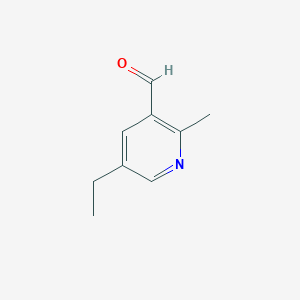
5-Ethyl-2-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methylnicotinaldehyde is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the nicotinaldehyde ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid . This process typically requires controlled reaction conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, this compound is produced through the oxidation of 5-ethyl-2-methylpyridine. This method is favored due to its efficiency and scalability . The reaction is carried out in large reactors, with careful monitoring of reaction parameters to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce nicotinic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: 5-Ethyl-2-methylnicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methylnicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Comparison
5-Ethyl-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds. For example, 2-Amino-5-methylnicotinaldehyde has an amino group instead of an ethyl group, which can significantly alter its chemical properties and biological activities .
Propiedades
IUPAC Name |
5-ethyl-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPRMTBIIOISLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


